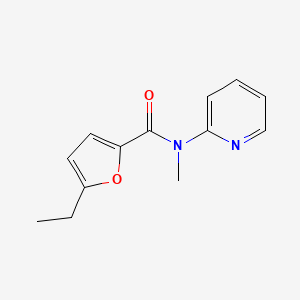
3-Methyl-6-(1-phenylethylamino)-1,3-benzoxazol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-6-(1-phenylethylamino)-1,3-benzoxazol-2-one is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as MOA-192 or ABT-089 and is a derivative of benzoxazolone. It is primarily used in the field of neuroscience as a cognitive enhancer or nootropic.
Mécanisme D'action
The exact mechanism of action of 3-Methyl-6-(1-phenylethylamino)-1,3-benzoxazol-2-one is not fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain, including acetylcholine and dopamine. It has also been shown to increase the release of certain neuropeptides, such as substance P.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of acetylcholine and dopamine in the brain, which are important neurotransmitters for cognitive function and memory. It has also been shown to increase the release of certain neuropeptides, such as substance P, which are involved in pain perception and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-Methyl-6-(1-phenylethylamino)-1,3-benzoxazol-2-one in lab experiments is its ability to improve cognitive function and memory in animal models. This makes it a useful tool for studying the underlying mechanisms of cognitive function and memory. However, one of the limitations of using this compound in lab experiments is its potential toxicity. It has been shown to be toxic at high doses, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 3-Methyl-6-(1-phenylethylamino)-1,3-benzoxazol-2-one. One direction is to further investigate its potential use in the treatment of Alzheimer's disease and other cognitive disorders. Another direction is to study its potential use in the treatment of pain and inflammation, due to its ability to increase the release of neuropeptides such as substance P. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Méthodes De Synthèse
The synthesis of 3-Methyl-6-(1-phenylethylamino)-1,3-benzoxazol-2-one involves several steps. The first step involves the reaction of 3-methylbenzoic acid with thionyl chloride to form 3-methylbenzoyl chloride. The second step involves the reaction of 3-methylbenzoyl chloride with 2-aminophenylethanol to form the intermediate product. The final step involves the reaction of the intermediate product with sodium bicarbonate and phosgene to form this compound.
Applications De Recherche Scientifique
3-Methyl-6-(1-phenylethylamino)-1,3-benzoxazol-2-one has potential applications in various fields of scientific research. In neuroscience, it has been studied as a cognitive enhancer or nootropic. It has been shown to improve cognitive function and memory in animal models. It has also been studied for its potential use in the treatment of Alzheimer's disease and other cognitive disorders.
Propriétés
IUPAC Name |
3-methyl-6-(1-phenylethylamino)-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-11(12-6-4-3-5-7-12)17-13-8-9-14-15(10-13)20-16(19)18(14)2/h3-11,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNFLOKOJPSDGKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=CC3=C(C=C2)N(C(=O)O3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-chloro-2-(dimethylamino)phenyl]thiomorpholine-4-carboxamide](/img/structure/B7593735.png)
![5-(2-Azabicyclo[2.2.1]heptan-2-yl)-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B7593741.png)


![1-[2-(Dimethylamino)phenyl]-3-[1-(oxolan-3-ylmethyl)piperidin-4-yl]urea](/img/structure/B7593753.png)
![1-(2-Bicyclo[2.2.1]heptanyl)-3-(1,3-thiazol-2-ylmethyl)urea](/img/structure/B7593756.png)

![2-[2-(Furan-2-yl)azepan-1-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B7593762.png)



![[2-(Furan-2-yl)azepan-1-yl]-(1,2,5-thiadiazol-3-yl)methanone](/img/structure/B7593787.png)
![3-(2-fluorophenyl)-2-methyl-N-[2-oxo-2-(prop-2-ynylamino)ethyl]propanamide](/img/structure/B7593804.png)
![4-[(4-Cyclohexyl-1,3-thiazol-2-yl)methyl]morpholine](/img/structure/B7593821.png)